2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound is part of a series of new triazoloquinoxaline-based derivatives designed and synthesized as VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by a triazoloquinoxaline core . This core can be modified with various substituents on the 2-phenyl and/or 4-amino moiety .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates : A study by Fathalla (2015) details the synthesis of amino acid derivatives linked to triazoloquinoxaline, suggesting their potential in creating structurally diverse compounds Fathalla (2015).
Development of 1,2,4-triazolo[4,3-a]-quinoline Derivatives for Anticancer Activity : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, showing significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer research Reddy et al. (2015).
Diversified Synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives : An et al. (2017) presented a method for rapid access to structurally varied fused tricyclic scaffolds, crucial for the development of complex molecular structures An et al. (2017).
Pharmacological Research
Positive Inotropic Activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide Derivatives : Zhang et al. (2008) synthesized derivatives showing favorable inotropic activity, which could have implications in cardiac drug development Zhang et al. (2008).
Development of 1,2,4-triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic Agents : Alagarsamy et al. (2008) synthesized compounds with significant H1-antihistaminic activity, suggesting their use in developing new classes of antihistamines Alagarsamy et al. (2008).
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell death, which is a desired outcome in the treatment of cancer .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it is able to reach the cell nucleus, indicating successful absorption and distribution
Result of Action
The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription . This can result in cell death , making the compound potentially useful as an anticancer agent . In fact, certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising anticancer activity against various cancer cell lines .
将来の方向性
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, show promise as potential anticancer agents . Future research may focus on further exploring their anticancer properties, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.
特性
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMEPVBLPWZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。